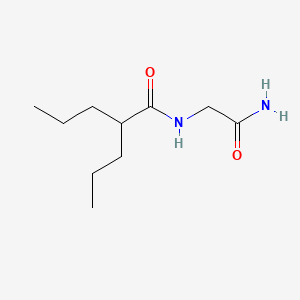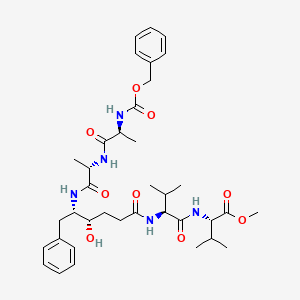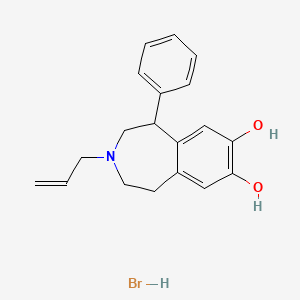
Valrocemide
Vue d'ensemble
Description
Valrocemide is an investigational anticonvulsant agent that has been explored for its potential use in the treatment of epilepsy. It is a derivative of valproic acid and glycine, designed to penetrate the brain more effectively.
Applications De Recherche Scientifique
Safety and Hazards
Valrocemide should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. In case of accidental ingestion or contact, immediate medical attention is required .
Mécanisme D'action
The exact mechanism of action of valrocemide is not fully understood. it is believed to exert its anticonvulsant effects by modulating the activity of neurotransmitters in the brain. This compound may enhance the inhibitory effects of gamma-aminobutyric acid (GABA) and glycine, leading to reduced neuronal excitability and seizure activity .
Analyse Biochimique
Biochemical Properties
Valrocemide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One notable interaction is with MIP synthase, an enzyme involved in the synthesis of myo-inositol phosphate. This compound inhibits MIP synthase activity in a competitive manner, which suggests that it may alter the levels of myo-inositol phosphate in the brain . Additionally, this compound interacts with gamma-aminobutyric acid (GABA) and glycine receptors, enhancing their inhibitory effects on neuronal activity .
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, it enhances the inhibitory effects of GABA and glycine, leading to reduced neuronal excitability and seizure activity . This compound also influences cell signaling pathways by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation. This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to GABA and glycine receptors, enhancing their inhibitory effects on neuronal activity . It also inhibits MIP synthase activity, reducing the synthesis of myo-inositol phosphate . These interactions result in the modulation of neurotransmitter levels and neuronal excitability, contributing to its anticonvulsant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that this compound can maintain its anticonvulsant effects over extended periods, although its stability and degradation need to be carefully monitored to ensure consistent results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces seizure activity without significant adverse effects . At higher doses, it can cause toxic effects, including central nervous system and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through enzymatic amide hydrolysis, yielding valproylglycine . In humans, this compound is metabolized to produce valproate, although the levels are below the therapeutic range . This metabolic pathway suggests that this compound may have a unique pharmacokinetic profile compared to other antiepileptic drugs .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . It is distributed unevenly due to differences in blood perfusion, tissue binding, and cell membrane permeability . These factors influence its localization and accumulation in various tissues, affecting its overall efficacy and safety profile .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with GABA and glycine receptors . It may also localize to specific organelles involved in neurotransmitter synthesis and degradation . These interactions and localizations are crucial for its anticonvulsant activity and overall function within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Valrocemide can be synthesized through the reaction of valproic acid with glycinamide. The process involves the formation of an amide bond between the carboxyl group of valproic acid and the amino group of glycinamide. The reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Valrocemide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield primary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Valrocemide is structurally related to valproic acid and other anticonvulsant agents. Compared to valproic acid, this compound has a modified structure that allows for better brain penetration and potentially fewer side effects. Similar compounds include:
Valproic Acid: Widely used anticonvulsant with a broad spectrum of activity but associated with side effects such as hepatotoxicity and teratogenicity.
Lacosamide: A newer anticonvulsant with a different mechanism of action, targeting voltage-gated sodium channels.
Pregabalin: Another anticonvulsant that modulates calcium channels and is used for neuropathic pain.
This compound’s unique structure and potential for fewer side effects make it a promising candidate for further development as an anticonvulsant agent.
Propriétés
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-propylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-5-8(6-4-2)10(14)12-7-9(11)13/h8H,3-7H2,1-2H3,(H2,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALGCAOVRLYSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238939 | |
| Record name | Valrocemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92262-58-3 | |
| Record name | Valrocemide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92262-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valrocemide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092262583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valrocemide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06657 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Valrocemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentanamide, N-(2-amino-2-oxoethyl)-2-propyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALROCEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C7GO6OW7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















